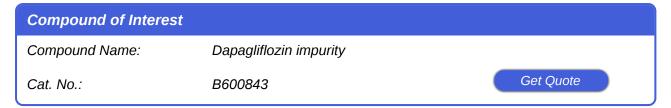


Dapagliflozin Degradation Pathway Analysis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Understanding the stability of dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes findings from forced degradation studies, details the analytical methodologies used for the identification and quantification of degradation products, and proposes degradation pathways based on current scientific literature.

Overview of Dapagliflozin Stability

Dapagliflozin is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3][4]

The extent of degradation is highly dependent on the specific stressor and the conditions applied, such as temperature, concentration of the stress agent, and duration of exposure.[5][6] Studies have shown that dapagliflozin is particularly liable to decomposition in acidic and alkaline media.[1][3][7]



Forced Degradation Studies and Quantitative Analysis

Forced degradation studies are performed to predict the degradation of a drug substance and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5] The following tables summarize the quantitative data from various forced degradation studies on dapagliflozin.

Table 1: Summary of Dapagliflozin Degradation under Various Stress Conditions



Stress Condition	Reagent/Pa rameters	Duration	Temperatur e	% Degradatio n	Reference
Acidic Hydrolysis	0.1 N HCI	-	Room Temperature	1.18%	[8]
1 N HCl	48 hours	60°C (reflux)	~20-25%	[6]	
0.1 N HCl	-	-	Significant	[1]	
0.1 N HCl	180 min	60°C	18.06%	[5]	-
Alkaline Hydrolysis	0.1 N NaOH	-	Room Temperature	28.20%	[8]
0.1 N NaOH	-	-	Significant	[1]	
0.1 N NaOH	180 min	60°C	8.67%	[5]	-
2 N NaOH	24 hours	60°C	Significant	[9]	•
Oxidative Degradation	3% H2O2	-	Room Temperature	1.67%	[8]
5% H ₂ O ₂	-	-	Significant	[1]	
3% H ₂ O ₂	180 min	60°C	9.67%	[5]	-
20% H ₂ O ₂	30 min	-	-	[10]	-
Thermal Degradation	-	48 hours	60°C	5-20%	[3]
-	-	-	4.28%	[1]	
Dry Heat	6 hours	105°C	-	[10]	•
Dry Heat	-	-	0.75%	[5]	-
Photolytic Degradation	UV Radiation	-	-	Stable	[4]
-	-	-	9.52%	[1]	
-	-	-	2.69%	[5]	•



Neutral Hydrolysis	Distilled Water	180 min	60°C	11.13%	[5]
-	-	-	6.42%	[1]	
Humidity/The rmal	-	-	-	Significant	[11]
Wet Heat	-	-	-	9.78%	[5]
Humidity	-	-	-	4.81%	[5]

Note: Degradation percentages can vary significantly based on the precise experimental conditions.

Identification and Characterization of Degradation Products

Several degradation products (DPs) of dapagliflozin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][12][13]

Table 2: Identified Degradation Products of Dapagliflozin



Degradation Condition	Degradation Product (DP)	Proposed Structure/Modi fication	Analytical Technique(s)	Reference
Acid Hydrolysis	DP1, DP2	Novel degradation products, structures elucidated	UHPLC-MS, Prep-HPLC, NMR	[12][13]
Alkaline Hydrolysis	Two DPs	-	-	[6]
DP2	Isolated and characterized	Preparative HPLC, IR, Mass, NMR	[9]	
Oxidative Degradation	Two DPs	-	-	[6]
Humidity/Therma	Two DPs	Preliminarily identified	HPLC-DAD-ESI- MS/MS	[8][11]

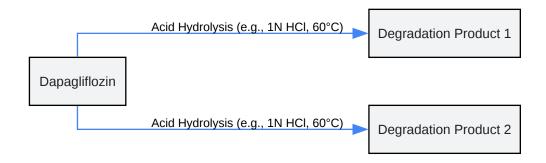
Proposed Degradation Pathways

Based on the identified degradation products, tentative degradation pathways for dapagliflozin under different stress conditions have been proposed.

Acidic Degradation Pathway

Under acidic conditions, two primary degradation products, DP1 and DP2, have been identified.[12][13] The formation of these products likely involves reactions related to the glycosidic bond and other structural modifications.



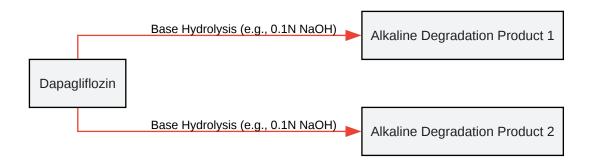


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Caption: Proposed acidic degradation of dapagliflozin.

Alkaline Degradation Pathway

In alkaline conditions, dapagliflozin also degrades to form distinct products. The degradation mechanism under basic conditions is suggested to follow pseudo-first-order kinetics.[7]



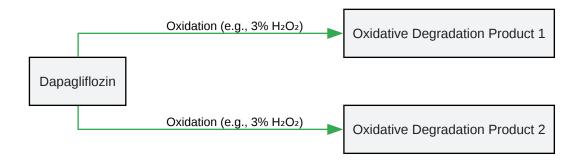
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Caption: Proposed alkaline degradation of dapagliflozin.

Oxidative Degradation Pathway

Oxidative stress leads to the formation of other degradation products, indicating that the dapagliflozin molecule has sites susceptible to oxidation.





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Caption: Proposed oxidative degradation of dapagliflozin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. The following sections outline typical experimental protocols for forced degradation and analysis of dapagliflozin.

Preparation of Standard and Sample Solutions

- Standard Stock Solution: Accurately weigh and dissolve 10.0 mg of Dapagliflozin in 10.0 ml of methanol to obtain a concentration of 1000 μg/mL.[1]
- Working Standard Solution: Prepare a working standard solution of a suitable concentration (e.g., 10 μg/mL or 50 μg/mL) by appropriate dilution of the stock solution with the mobile phase or a specified diluent.[1][5]

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for subjecting dapagliflozin to various stress conditions. The exact conditions may be varied to achieve the desired level of degradation (typically 5-20%).[3]

- Acidic Degradation:
 - Transfer an accurately weighed amount of dapagliflozin (e.g., 10 mg) to a volumetric flask.
 - Add a small amount of methanol to dissolve the drug.



- Add a specified volume of acidic solution (e.g., 2 mL of 0.1 N HCl or 1 N HCl).[1][4]
- The mixture can be kept at room temperature or refluxed at an elevated temperature (e.g., 60°C) for a specified duration.[1][5]
- After the specified time, cool the solution and neutralize it with an appropriate basic solution if necessary.
- Dilute the solution with the mobile phase to obtain the desired final concentration for analysis.[1]
- Alkaline Degradation:
 - Follow the same initial steps as for acidic degradation.
 - Add a specified volume of alkaline solution (e.g., 2 mL of 0.1 N NaOH or 2 N NaOH).[1][4]
 - The mixture can be kept at room temperature or heated for a specified duration.
 - After the specified time, cool the solution and neutralize it with an appropriate acidic solution if necessary.
 - Dilute the solution with the mobile phase to the final concentration.
- Oxidative Degradation:
 - Dissolve a known amount of dapagliflozin in a suitable solvent.
 - Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).[4][8]
 - Keep the solution at room temperature or an elevated temperature for a defined period.
 - Dilute the resulting solution with the mobile phase for analysis.
- Thermal Degradation (Dry Heat):
 - Place the solid drug substance in a petri dish.

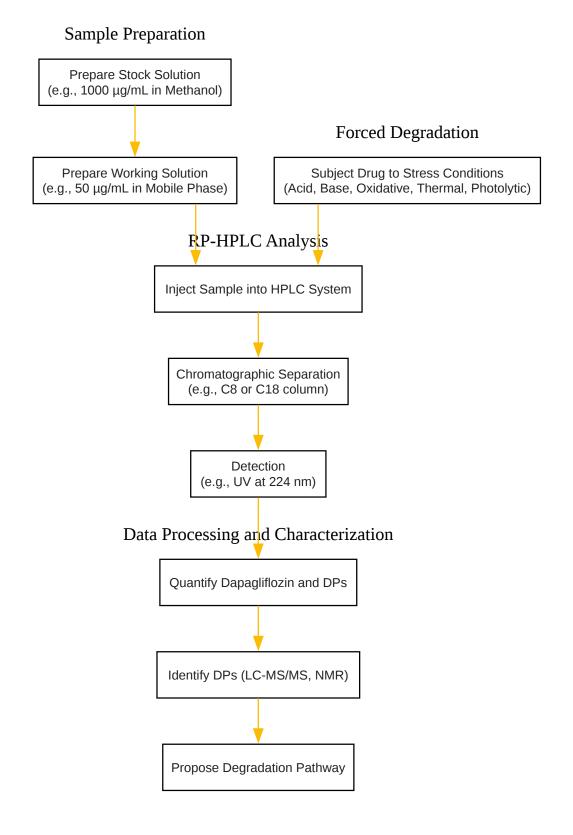


- Expose it to a high temperature (e.g., 60°C or 105°C) in an oven for a specified duration (e.g., 6 to 48 hours).[3][10]
- After exposure, dissolve a known amount of the stressed sample in the mobile phase for analysis.
- Photolytic Degradation:
 - Expose the drug substance (in solid or solution form) to UV radiation (e.g., at 254 nm) for a sufficient period.[3][4]
 - Prepare a solution of the exposed sample in the mobile phase for analysis.

Analytical Method Experimental Workflow

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate dapagliflozin from its degradation products.[4][5]





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Caption: General workflow for dapagliflozin degradation analysis.



Table 3: Typical RP-HPLC Method Parameters for Dapagliflozin Analysis

Parameter	Condition	Reference
Column	Kromasil 100-5-C8 (100 mm × 4.6 mm)	[4]
Phenomenex Kinetex C8 (150 x 4.6mm, 5μm)	[8]	
Core-shell RP-18 column	[11][12]	_
Mobile Phase	Acetonitrile:Water (52:48 v/v)	[4]
0.1% Perchloric acid: Acetonitrile (50:40 v/v)	[8]	
Acetonitrile and 0.1% triethylamine (pH-5.0) (50:50 v/v)	[5]	_
Flow Rate	1.0 mL/min or 1.2 mL/min	[4][8]
Detection Wavelength	224 nm or 212 nm	[4][8]
Injection Volume	10 μL	[8]
Column Temperature	Ambient	[14]

Conclusion

The degradation of dapagliflozin is a complex process influenced by various environmental factors. This technical guide has synthesized the available information on its degradation pathways, providing quantitative data and detailed experimental protocols. The findings indicate that dapagliflozin is most susceptible to degradation under acidic and alkaline conditions. The development and validation of robust, stability-indicating analytical methods are paramount for the quality control of dapagliflozin in its bulk form and pharmaceutical preparations. Further research, particularly in the definitive structural elucidation of all degradation products, will continue to enhance the understanding of dapagliflozin's stability profile.



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